molecular formula C18H19N3O4S B021103 对羟基罗格列酮 CAS No. 257883-22-0

对羟基罗格列酮

货号 B021103
CAS 编号: 257883-22-0
分子量: 373.4 g/mol
InChI 键: AGQGGZNSVNKGDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

p-Hydroxy rosiglitazone is a metabolite of the drug rosiglitazone, which is primarily used for treating type 2 diabetes mellitus. It is produced through metabolic pathways involving cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9, which are responsible for the hydroxylation and N-demethylation of rosiglitazone in the human liver (Baldwin, Clarke, & Chenery, 2001).

Synthesis Analysis

The synthesis of rosiglitazone, and by extension its metabolite p-Hydroxy rosiglitazone, involves multiple chemical reactions. The synthesis process typically starts from basic compounds like 2-Chloropydine and 2-(Methyl amino) ethanol, undergoing reactions such as Williamson reaction, condensation reaction, and hydrogenation reaction (Qin, 2003).

Molecular Structure Analysis

Rosiglitazone's molecular structure is characterized by a thiazolidinedione ring with attached pyridine and benzene rings. This structure is crucial for its function as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. The p-hydroxylation of rosiglitazone likely alters certain aspects of this structure, impacting its biological activity and metabolism.

Chemical Reactions and Properties

Rosiglitazone undergoes various metabolic reactions, primarily involving cytochrome P450 enzymes. Its major routes of metabolism in the human body include N-demethylation and hydroxylation followed by conjugation. These metabolic pathways produce metabolites like p-Hydroxy rosiglitazone, which may have distinct biological activities (Cox et al., 2000).

Physical Properties Analysis

The physical properties of rosiglitazone, such as solubility, melting point, and stability, are critical for its pharmacokinetic profile, including absorption, distribution, and elimination. However, specific details about the physical properties of p-Hydroxy rosiglitazone are not readily available in the cited literature.

Chemical Properties Analysis

Rosiglitazone is known for its role as an insulin sensitizer due to its agonistic action on PPARγ. This interaction with PPARγ influences the transcription of insulin-responsive genes, impacting glucose and lipid metabolism. The chemical properties of p-Hydroxy rosiglitazone, as a metabolite, may differ slightly but are related to the parent compound's mechanism of action (Step et al., 2014).

科学研究应用

  1. 神经保护和神经退行性疾病

    • 罗格列酮对纹状体多巴胺能神经变性表现出保护作用,可能对帕金森病等疾病有益 (Lee et al., 2012)
    • 它还能有效预防慢性帕金森病模型中的运动和嗅觉功能障碍 (Schintu et al., 2009)
    • 罗格列酮的神经保护特性延伸到局灶性缺血性脑损伤,表明其作为中风治疗剂的潜力 (Luo et al., 2006)
  2. 癌症治疗

    • 它表现出显着的抗癌作用,可能与化疗药物联合使用对各种癌症有效 (Dang et al., 2018)
    • 值得注意的是,它降低了复发性前列腺癌患者的前列腺特异性抗原水平 (Smith et al., 2004)
    • 在大鼠中观察到其抗肝癌作用,突出了其在肝癌治疗中的潜力 (Anwar et al., 2015)
  3. 心血管和代谢疾病

    • 罗格列酮在血管损伤模型中减少炎症,表明其在炎症性血管疾病中的作用 (Rinaldi et al., 2009)
    • 它还显着降低了冠状动脉疾病患者的循环血小板活性 (Sidhu et al., 2004)
    • 值得注意的是,已经发现它可以降低患有葡萄糖耐量受损的成年人患 2 型糖尿病的风险 (Gerstein et al., 2006)
  4. 炎症和呼吸系统疾病

    • 罗格列酮预处理显着降低了内毒素血症大鼠的急性肺损伤 (Liu et al., 2005)
  5. 精神病学应用

    • 它在小鼠中发挥抗抑郁作用,表明具有抗抑郁药物开发的潜力 (Zhao et al., 2017)
  6. 不良反应和代谢

    • 然而,罗格列酮治疗可能会导致严重的骨质流失,表明存在骨骼不良反应的风险 (Rzońca et al., 2004)
    • CYP2C8 被认为是其代谢中的主要酶,而 CYP2C9 则起次要作用 (Baldwin et al., 2001)

安全和危害

Rosiglitazone, the parent drug of p-Hydroxy rosiglitazone, has been associated with an increased risk of myocardial ischemia . In 2011, rosiglitazone was restricted given its apparent relationship with increased heart attack risk .

未来方向

Rosiglitazone has been shown to have not only hypoglycemic effect but also some additional effects, such as anti-inflammatory and anti-cancer capabilities, retinopathy (animal models) and ischemia–reperfusion injury protection effects, lipid regulation and blood pressure reduction, etc . Future research may focus on these additional effects of rosiglitazone and its metabolites, including p-Hydroxy rosiglitazone.

属性

IUPAC Name

5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQGGZNSVNKGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432067
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxy rosiglitazone

CAS RN

257883-22-0
Record name p-Hydroxy rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXY ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Hydroxy rosiglitazone
Reactant of Route 2
p-Hydroxy rosiglitazone
Reactant of Route 3
p-Hydroxy rosiglitazone
Reactant of Route 4
p-Hydroxy rosiglitazone
Reactant of Route 5
p-Hydroxy rosiglitazone
Reactant of Route 6
p-Hydroxy rosiglitazone

Citations

For This Compound
11
Citations
KB Kim, DJ Lee, CW Yeo, JG Shin, SK Bae - Journal of Chromatography B, 2009 - Elsevier
… , N-desmethyl and p-hydroxy rosiglitazone, in human plasma. … /z 374.1 → 151.1 for p-hydroxy rosiglitazone, and m/z 361.1 … desmethyl rosiglitazone, and p-hydroxy rosiglitazone were 1–…
Number of citations: 16 www.sciencedirect.com
SH Ahn - core.ac.uk
… Rosiglitazone is known to be metabolized by CYP2C8 or CYP2C9 and biotransformed into N-desmethyl rosiglitazone (N-Dm-RSG) and p-hydroxy rosiglitazone (p-OHRSG)[3]. Several …
Number of citations: 2 core.ac.uk
LA Calixto, ARM de Oliveira, VAP Jabor… - European journal of drug …, 2011 - Springer
… Kim KB, Lee DJ, Yeo CW, Shin JG, Bae SK (2009) Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human …
Number of citations: 7 link.springer.com
X Ye, M Tang, J Liu, X Wang, L Ma, H Zheng… - … of pharmaceutical and …, 2011 - Elsevier
… Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass …
Number of citations: 7 www.sciencedirect.com
K Haraya, M Kato, K Chiba, Y Sugiyama - Drug Metabolism and …, 2017 - Elsevier
Inter-individual variability in pharmacokinetics can lead to unexpected side effects and treatment failure, and is therefore an important factor in drug development. CYP2C8 is a major …
Number of citations: 5 www.sciencedirect.com
M Hefnawy, N Algrain, M Abounassif… - Current Analytical …, 2015 - ingentaconnect.com
In this research, greener chromatography employing a more eco-friendly microemulsion mobile phase was utilized for the analysis of rosiglitazone (ROS) and glimepiride (GLM) in rat …
Number of citations: 3 www.ingentaconnect.com
DY Cho, SH Bae, JK Lee, YW Kim, BT Kim… - Drug Metabolism and …, 2014 - ASPET
… Bupropion, dextromethorphan, 6-hydroxy bupropion, 6-hydroxychlorzoxazone, 7-hydroxycoumarin, 4′-hydroxymephenytoin, 1′-hydroxymidazolam, p-hydroxy rosiglitazone, 4-…
Number of citations: 24 dmd.aspetjournals.org
RA Simoes, LA Calixto… - Current Pharmaceutical …, 2011 - ingentaconnect.com
Hypoglycemic drugs are popular for the treatment of Type-2 diabetes. In general, they are administered in oral doses daily and are widely biotransformed in the body. A large number of …
Number of citations: 1 www.ingentaconnect.com
N Shih - 2012 - dam-oclc.bac-lac.gc.ca
The nuclear receptor (NR) superfamily is a group of transcription factors that regulate genes involved in many biological processes such as development, reproduction and metabolic …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
LA Calixto - 2012 - teses.usp.br
… A highperformance liquid chromatography (HPLC) method with UV detection at 245 nm was developed to analyze RSG and the main metabolites, p-hydroxy rosiglitazone (ρOH-R) e N-…
Number of citations: 1 www.teses.usp.br

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。